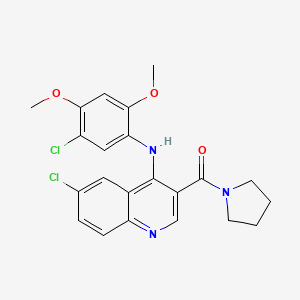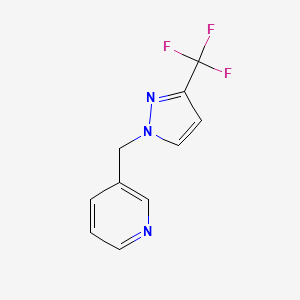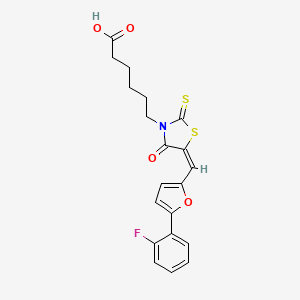
N-allyl-5-fluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-5-fluoronicotinamide is a chemical compound that belongs to the class of fluorinated nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorine atom substituted at the 5-position of the nicotinamide ring
Mechanism of Action
Target of Action
N-allyl-5-fluoronicotinamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that plays a crucial role in various biological processes, including gene expression, cell cycle progression, and developmental events .
Mode of Action
This compound acts as an inhibitor of HDAC6 . By inhibiting HDAC6, it modulates the acetylation status of histones, thereby altering the transcriptional activity of various genes . This results in changes in cellular processes such as cell growth, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects multiple biochemical pathways. It impacts both genomic and non-genomic substrates, influencing a broad range of cellular functions . The exact pathways affected by this compound are still under investigation.
Result of Action
The inhibition of HDAC6 by this compound leads to changes in gene expression, which can result in various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of heart diseases . .
Biochemical Analysis
Biochemical Properties
N-allyl-5-fluoronicotinamide, like its parent compound 5-fluoronicotinamide, may interact with various enzymes and proteins. For instance, 5-fluoronicotinamide is known to inhibit HDAC6 , a class IIb enzyme with deacetylase activity . The nature of these interactions likely involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
Given the known effects of 5-fluoronicotinamide, it is plausible that this compound could influence cell function by modulating the activity of HDAC6 . This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential inhibitory effects on HDAC6 . By binding to this enzyme, this compound could prevent the removal of acetyl groups from specific proteins, thereby altering their function and potentially leading to changes in gene expression .
Metabolic Pathways
Given its structural similarity to 5-fluoronicotinamide, it may interact with similar enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-fluoronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoronicotinic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with allylamine in the presence of a base such as triethylamine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-allyl-5-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of N-allylnicotinamide.
Substitution: Formation of N-allyl-5-aminonicotinamide or N-allyl-5-thionicotinamide.
Scientific Research Applications
N-allyl-5-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of histone deacetylase 6 (HDAC6), which is involved in various diseases including cancer and neurodegenerative disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Comparison with Similar Compounds
N-allylnicotinamide: Lacks the fluorine atom, making it less potent as an HDAC6 inhibitor.
5-fluoronicotinamide: Lacks the allyl group, affecting its binding affinity and specificity.
N-allyl-5-chloronicotinamide: Similar structure but with chlorine instead of fluorine, which may alter its reactivity and biological activity.
Uniqueness: N-allyl-5-fluoronicotinamide’s unique combination of the allyl group and fluorine atom provides it with distinct chemical and biological properties. The presence of fluorine enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h2,4-6H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYRETJDTVDGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol](/img/structure/B2488628.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide](/img/structure/B2488635.png)


![N-benzyl-9-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/new.no-structure.jpg)
